N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic compound featuring a triazoloquinoxaline core fused with a 1,2,4-triazole ring. The structure includes a benzodioxolyl group (1,3-benzodioxole) attached via an acetamide linker and a 4-methylphenoxy substituent. The compound’s synthesis likely involves coupling reactions under reflux conditions with catalysts like ZnCl₂ or Cs₂CO₃, analogous to methods used for structurally related acetamides . Structural characterization would employ techniques such as ¹H NMR, IR spectroscopy, and X-ray crystallography using software suites like SHELX and WinGX .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O5/c1-15-6-9-17(10-7-15)35-24-23-28-29(25(32)30(23)19-5-3-2-4-18(19)27-24)13-22(31)26-16-8-11-20-21(12-16)34-14-33-20/h2-12H,13-14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSVLOPUIFTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” typically involves multiple steps, including the formation of the benzodioxole ring, the triazoloquinoxaline core, and the final acetamide linkage. Common reagents used in these reactions include:
Benzodioxole formation: This step may involve the cyclization of catechol derivatives with formaldehyde.
Triazoloquinoxaline synthesis: This can be achieved through the reaction of quinoxaline derivatives with azides under specific conditions.
Acetamide linkage: The final step often involves the coupling of the triazoloquinoxaline intermediate with an acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, “this compound” may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Insights
- Core Heterocycles: The triazoloquinoxaline core in the target compound and ’s analog offers hydrogen-bonding capability via the triazole nitrogen, enhancing receptor binding . Oxadiazole derivatives () exhibit metabolic stability due to their bioisosteric nature, making them suitable for drug design .
- Benzodioxolyl groups (target compound and ) contribute to electron-rich aromatic systems, favoring π-π stacking interactions in biological targets .
- Synthetic Approaches: The target compound’s synthesis likely mirrors ’s reflux method with ZnCl₂, whereas ’s quinoline derivative employs milder conditions (Cs₂CO₃/DMF) .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzodioxole moiety and a triazoloquinoxaline framework. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H21N3O5 |
| Molecular Weight | 475.52 g/mol |
| LogP | 4.9834 |
| Polar Surface Area | 77.727 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of benzodioxole have been reported to inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and survival.
A notable study demonstrated that compounds in this class can selectively inhibit Src family kinases (SFKs), which are pivotal in cancer progression. The compound AZD0530, which shares structural similarities, was shown to inhibit c-Src and Abl enzymes at low nanomolar concentrations and displayed excellent pharmacokinetics in vivo .
The proposed mechanism of action for this compound includes:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit critical signaling pathways in cancer cells by blocking kinase activity.
- Induction of Apoptosis : Compounds with related structures have been found to induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at various phases, particularly G0/G1 phase.
Study on Cell Lines
A study involving various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) demonstrated that treatment with related benzodioxole derivatives resulted in significant growth inhibition. The IC50 values ranged from 0.5 to 5 µM depending on the specific cell line and treatment duration.
In Vivo Studies
In vivo studies using xenograft models have shown that similar compounds can significantly reduce tumor size when administered orally at doses ranging from 10 to 50 mg/kg. These findings support the potential therapeutic applications of this compound in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
